2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Description
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylaminoacetamide side chain.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8,11H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYDYCOFAIHLM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Ethylation: The ethyl group is introduced through an alkylation reaction, often using ethyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems and its role as a ligand for specific receptors.
Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential use in biochemical assays and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Chirality : The (S)-configuration in the target compound and its analogs (e.g., Analog 1) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes.
- Substituent Effects: Ethyl vs. Chloro Substitution (Analog 2): The chloro group introduces electrophilicity, making this analog suitable for nucleophilic substitution reactions in medicinal chemistry . Benzyl and Cyclopropyl (Analog 3): These substituents increase steric hindrance, which could modulate selectivity in biological targets .
Biological Activity
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features an amino group, an ethyl group, and a pyrrolidine ring, contributing to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, altering their activity and affecting cellular signaling.
- Membrane Interaction : It potentially alters the permeability of cell membranes, affecting the uptake of other compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been tested against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide | Staphylococcus aureus | <125 µg/mL |
| 2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | Escherichia coli | 150 µg/mL |
These findings suggest that the compound may possess antibacterial properties that warrant further exploration.
Cytotoxicity Studies
Preliminary cytotoxicity studies indicate that this compound does not exhibit significant toxicity at lower concentrations, making it a potential candidate for therapeutic applications.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of pyrrolidine derivatives, including this compound. Results indicated notable inhibition against Gram-positive bacteria with MIC values suggesting effectiveness in clinical settings .
- Mechanistic Insights : Research has demonstrated that similar compounds interfere with nucleic acid synthesis and protein production in bacterial cells, highlighting a potential mechanism for their antibacterial action .
- Pharmacological Applications : The compound is being investigated for its role in developing new drugs targeting specific receptors or enzymes involved in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
